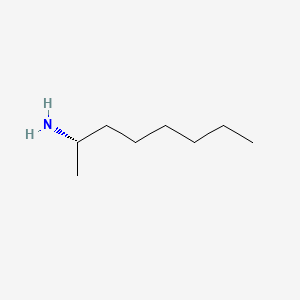

(S)-2-Aminooctane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-octan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N/c1-3-4-5-6-7-8(2)9/h8H,3-7,9H2,1-2H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBXNJMZWGSCKPW-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426428 | |

| Record name | (S)-2-Aminooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34566-04-6 | |

| Record name | 2-Octylamine, (2S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034566046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-2-Aminooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-Aminooctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-OCTYLAMINE, (2S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VJ4UQ98E4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of (S)-2-Aminooctane via Asymmetric Reductive Amination: A Senior Application Scientist's Perspective

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

(S)-2-Aminooctane is a chiral primary amine that serves as a crucial building block in the synthesis of pharmaceuticals and other biologically active compounds.[1][2] Its stereochemical integrity is often paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). Among the myriad of methods for synthesizing chiral amines, asymmetric reductive amination stands out for its efficiency and convergence, directly converting a prochiral ketone into a chiral amine.[3][4] This guide provides an in-depth technical exploration of the synthesis of this compound from 2-octanone, moving from core principles to actionable synthetic strategies. The narrative is grounded in mechanistic understanding and field-proven insights, designed to empower researchers in drug development to select and optimize the most suitable pathway for their needs.

The Core Principle: Asymmetric Reductive Amination

Reductive amination is a cornerstone of amine synthesis, fundamentally involving two key transformations in a single pot: the formation of a carbon-nitrogen double bond (an imine) and its subsequent reduction to a single bond (an amine).[3][4] The synthesis of a chiral primary amine like this compound from a prochiral ketone, 2-octanone, requires stringent control over the stereochemical outcome of the reduction step.

The overall reaction proceeds via the condensation of 2-octanone with an ammonia source to form a transient 2-octanimine intermediate. This equilibrium-driven step is often the kinetic bottleneck and is susceptible to hydrolysis. The imine is then reduced asymmetrically to yield the target chiral amine.

The primary challenges in this transformation include:

-

Controlling Enantioselectivity: The key challenge is to ensure the reducing agent adds a hydride to one specific face (the Re or Si face) of the prochiral imine intermediate.

-

Imine Instability: The NH-imine intermediate formed from ammonia is often unstable and its formation is reversible, complicating reaction kinetics and optimization.[5][6]

-

Competitive Reduction: The reducing agent must selectively reduce the imine in the presence of the starting ketone, a particular challenge for powerful hydrides like sodium borohydride.[4]

Caption: General mechanism of reductive amination.

Synthetic Strategies: Pathways to Enantiopurity

Three primary strategies have emerged for achieving high enantioselectivity in the reductive amination of ketones like 2-octanone. The choice of strategy depends on factors such as scale, cost, required enantiopurity, and available technology.

Strategy I: Diastereoselective Synthesis via Chiral Auxiliaries

This classical and robust approach involves covalently bonding a chiral molecule—an auxiliary—to the amine nitrogen, which then directs the stereochemistry of a subsequent reduction. The resulting diastereomers are typically separable, and the auxiliary is cleaved to yield the final enantiopure amine.

A state-of-the-art auxiliary for this purpose is (S)-tert-butanesulfinamide, often called Ellman's auxiliary.[7] It reacts with 2-octanone to form a chiral N-sulfinyl imine. The bulky tert-butylsulfinyl group effectively shields one face of the C=N bond, directing hydride attack from a non-selective reducing agent (e.g., NaBH₄) to the opposite face with high diastereoselectivity.[7]

Causality: The high diastereoselectivity arises from a sterically organized, six-membered ring transition state where the hydride is delivered to the less hindered face of the imine. The subsequent acidic hydrolysis easily cleaves the N-S bond without racemizing the newly formed stereocenter.

Trustworthiness: This method is highly reliable and predictable, though it is not atom-economical due to the stoichiometric use of the auxiliary and the additional protection/deprotection steps.[8]

Experimental Protocol: (S)-tert-Butanesulfinamide Method

-

Imine Formation: To a solution of 2-octanone (1.0 eq) and (S)-tert-butanesulfinamide (1.05 eq) in THF, add Ti(OEt)₄ (2.0 eq) dropwise. Heat the mixture to 60-70°C and stir for 5-12 hours, monitoring by TLC for the disappearance of the ketone.

-

Workup I: Cool the reaction to room temperature and pour it into an equal volume of brine with vigorous stirring. Filter the resulting suspension through celite and wash the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Diastereoselective Reduction: Dissolve the crude N-sulfinyl imine in THF and cool to -78°C. Add NaBH₄ (1.5 eq) in portions and stir the reaction for 3-6 hours at -78°C.

-

Workup II: Quench the reaction by the slow addition of methanol, followed by saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract with ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

-

Auxiliary Cleavage: Dissolve the crude sulfinamide in methanol and add HCl (e.g., 4M in dioxane, 2.0 eq). Stir at room temperature for 1-2 hours.

-

Final Purification: Concentrate the mixture and purify by acid-base extraction or column chromatography to yield this compound. Determine enantiomeric excess via chiral HPLC or GC analysis.

Strategy II: Catalytic Asymmetric Reductive Amination (CARA)

A more modern and atom-economical approach is the direct catalytic asymmetric reductive amination, which uses a substoichiometric amount of a chiral catalyst to generate the product.[9][10] This is a one-pot process where 2-octanone, an ammonia source, and a hydrogen source react in the presence of a chiral transition-metal complex.[5]

Catalyst systems often employ Iridium (Ir), Rhodium (Rh), or Ruthenium (Ru) coordinated to chiral phosphine ligands, such as derivatives of BINAP.[7][11] The reaction can be performed under hydrogen gas (hydrogenation) or using a hydrogen donor like formic acid or isopropanol (transfer hydrogenation).[12]

Causality: The chiral ligand creates a chiral environment around the metal center. The in situ-formed imine coordinates to the metal, and hydrogen is delivered intramolecularly to a specific face of the imine, thereby inducing enantioselectivity. Additives like Lewis acids [e.g., Ti(OiPr)₄] can accelerate imine formation and improve yields.[13]

Trustworthiness: While highly efficient, CARA requires careful optimization of catalyst, ligand, solvent, temperature, and pressure. Catalyst screening is often necessary to achieve high enantiomeric excess (ee) for a specific substrate like 2-octanone, which is a simple dialkyl ketone and can be a challenging substrate class.[5][6]

| Parameter | Diastereoselective (Auxiliary) | Catalytic Asymmetric (CARA) |

| Stereocontrol | Stoichiometric (Chiral Auxiliary) | Catalytic (Chiral Ligand) |

| Atom Economy | Low | High |

| Steps | 3 (Formation, Reduction, Cleavage) | 1 (One-Pot) |

| Pros | High reliability, predictable, easier purification | High efficiency, fewer steps |

| Cons | Wasteful, additional steps | Requires catalyst screening, optimization |

Table 1. Comparison of Diastereoselective and Catalytic Asymmetric Strategies.

Strategy III: Biocatalytic Reductive Amination

The use of enzymes offers an exceptionally selective and environmentally benign route to chiral amines.[14] Imine reductases (IREDs), and more specifically a subclass known as reductive aminases (RedAms), are capable of catalyzing the asymmetric reductive amination of a broad range of ketones using ammonia as the amine donor.[15][16][17]

Causality: The enzyme's active site is an exquisitely defined chiral pocket. It binds the ketone and ammonia, facilitates imine formation, and then uses a cofactor (typically NADPH or NADH) to deliver a hydride to a single face of the imine with near-perfect stereocontrol.[18]

Trustworthiness: Biocatalysis is becoming increasingly robust and scalable.[19] While it requires specific biochemical infrastructure (e.g., fermenters, cofactor recycling systems), the unparalleled selectivity and mild, aqueous reaction conditions make it a compelling option for industrial synthesis.[17] Screening of enzyme libraries is necessary to find a suitable biocatalyst for 2-octanone that provides the desired (S)-enantiomer.

Conceptual Protocol: Reductive Aminase (RedAm) Method

-

Reaction Setup: In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5), combine 2-octanone, an ammonia source (e.g., ammonium chloride), and a cofactor recycling system (e.g., glucose and glucose dehydrogenase for NADPH regeneration).

-

Enzymatic Reaction: Initiate the reaction by adding the RedAm enzyme (as a lyophilizate or whole-cell preparation). Stir the mixture at a controlled temperature (e.g., 30°C) for 24-48 hours.

-

Monitoring: Monitor the reaction progress by GC or HPLC for the conversion of 2-octanone and the formation of this compound.

-

Workup: Once the reaction is complete, acidify the mixture to protonate the amine. Extract with an organic solvent (e.g., methyl tert-butyl ether) to remove unreacted ketone. Basify the aqueous layer and extract the product amine into an organic solvent.

-

Purification: Dry and concentrate the organic extracts. The product may be pure enough for many uses, or it can be further purified by distillation.

Key Experimental Parameters and Reagent Selection

The success of a non-biocatalytic reductive amination hinges on the judicious choice of reagents and conditions.

The Reducing Agent: A Matter of Selectivity

The choice of hydride reagent is critical. It must reduce the iminium ion much faster than the starting ketone.[20]

| Reducing Agent | Chemical Formula | Key Characteristics |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Preferred Reagent. Mild and selective. Does not readily reduce ketones or aldehydes. Tolerates a wide range of functional groups. No toxic byproducts.[21][22][23] |

| Sodium Cyanoborohydride | NaBH₃CN | Highly selective for iminium ions. Effective but highly toxic due to the potential release of HCN gas in acidic conditions.[24][25] |

| Sodium Borohydride | NaBH₄ | Powerful, non-selective. Will readily reduce the starting 2-octanone. Requires a two-step procedure where the imine is pre-formed before the reductant is added.[22][23] |

Table 2. Comparison of Common Reducing Agents for Reductive Amination.

For one-pot procedures, Sodium Triacetoxyborohydride (STAB) is the reagent of choice due to its excellent balance of reactivity and selectivity, coupled with enhanced safety.[23]

Solvent, Amine Source, and Temperature

-

Solvent: 1,2-Dichloroethane (DCE) is a common and effective solvent for STAB-mediated aminations.[23] Tetrahydrofuran (THF) is also widely used.[22] For reactions involving NaBH₄, methanol is often suitable as it facilitates imine formation.[21]

-

Amine Source: For primary amines, ammonia can be used as aqueous or methanolic solutions. More conveniently, ammonium salts like ammonium acetate or ammonium formate can serve as both the ammonia source and a mild acid catalyst to promote imine formation.[12][21]

-

Temperature: Imine formation is often accelerated at elevated temperatures, but the reduction step is typically performed at room temperature or below to maximize selectivity.

Caption: General experimental workflow for catalytic synthesis.

Conclusion and Future Outlook

The synthesis of enantiopure this compound via reductive amination is a well-established yet evolving field. While classical diastereoselective methods using chiral auxiliaries remain highly reliable for lab-scale synthesis, the field is decisively moving towards more sustainable and efficient catalytic approaches. Both transition-metal catalysis and biocatalysis offer powerful, one-pot solutions that minimize waste and operational steps.[17][19] For professionals in drug development, the choice of method will be dictated by a balance of speed, scale, cost, and the enantiopurity requirements of the target molecule. The continued discovery of novel catalysts and enzymes promises to further refine these pathways, making the synthesis of chiral amines like this compound increasingly straightforward, economical, and green.

References

- 1. CAS 34566-04-6: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound [myskinrecipes.com]

- 3. jocpr.com [jocpr.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. (R)-2-Aminooctane | 34566-05-7 | Benchchem [benchchem.com]

- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 9. Chiral Amine Synthesis – Recent Developments and Trends for Enamide Reduction, Reductive Amination, and Imine Reduction | Semantic Scholar [semanticscholar.org]

- 10. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 13. US20040147762A1 - Asymmetric reductive amination of ketones - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. chemistry.mdma.ch [chemistry.mdma.ch]

- 21. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 22. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 23. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 24. Sodium cyanoborohydride [organic-chemistry.org]

- 25. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]

Physicochemical properties of (S)-2-Aminooctane

An In-depth Technical Guide to the Physicochemical Properties of (S)-2-Aminooctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a chiral primary amine, is a versatile building block of significant interest in the pharmaceutical and agrochemical industries.[1][2] Its stereospecific structure makes it a valuable intermediate in the synthesis of enantiomerically pure active compounds, where the chirality can profoundly influence biological activity.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed methodologies for their determination, and insights into its synthesis and analysis, designed to support researchers and developers in leveraging this compound's full potential.

Molecular and Physical Properties

A foundational understanding of the molecular and physical characteristics of this compound is paramount for its effective application in research and development. These properties dictate its behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₉N | [3][4][5][6] |

| Molecular Weight | 129.24 g/mol | [3][4][5][6] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Ammonia-like | [3] |

| Density | 0.77 g/cm³ at 25 °C | [3][7][8] |

| Boiling Point | 163-165 °C at 760 mmHg | [3][7][8][9] |

| Melting Point | < -20 °C | [3][8][9] |

| Flash Point | 50-51 °C | [3][5][9] |

| Refractive Index | 1.4235 | [3][7][9] |

| pKa (Predicted) | 11.04 ± 0.35 | [3][7] |

Chirality and Optical Activity

The defining characteristic of this compound is its chirality, centered at the C2 carbon. This stereocenter gives rise to its optical activity, a critical parameter for applications in asymmetric synthesis. The (S)-enantiomer is dextrorotatory, denoted by the (+) sign, meaning it rotates the plane of polarized light to the right (clockwise).

While the dextrorotatory nature is established, specific rotation values can vary based on experimental conditions. The specific rotation is a fundamental property for confirming the enantiomeric purity of a sample.

Experimental Protocol: Determination of Optical Rotation via Polarimetry

The specific rotation of this compound can be determined using a polarimeter.[10][11] This non-destructive technique measures the angle of rotation of plane-polarized light as it passes through a solution of the chiral compound.[10]

Objective: To measure the specific rotation of this compound.

Materials:

-

This compound sample

-

High-purity solvent (e.g., ethanol, methanol, or chloroform)

-

Polarimeter

-

Volumetric flask

-

Analytical balance

-

Sample cell (1 dm path length)

Procedure:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a precise volume of the chosen solvent in a volumetric flask to achieve a known concentration (c), typically in g/mL.

-

Instrument Calibration: Calibrate the polarimeter using a blank solvent-filled sample cell.

-

Measurement: Fill the sample cell with the prepared solution, ensuring no air bubbles are present in the light path. Place the cell in the polarimeter and record the observed optical rotation (α) in degrees.

-

Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l * c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the sample cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

The measurement is typically performed at a specific temperature (T) and wavelength (λ), often the sodium D-line (589 nm), and reported as [α]Tλ.[12][13]

Solubility Profile

The solubility of this compound in various solvents is a crucial factor for its use in synthesis and formulation. As a primary amine with a significant hydrocarbon chain, it exhibits amphiphilic characteristics.

-

Water: It is soluble in water.[1][3] The amine group can form hydrogen bonds with water molecules.

-

Organic Solvents: It is soluble in organic solvents such as ethanol and dimethylformamide.[3] Its alkyl chain contributes to its solubility in less polar organic solvents.

-

Aqueous Acids: Due to the basicity of the amine group, this compound is readily soluble in dilute aqueous acids, forming the corresponding ammonium salt.

Experimental Workflow: Qualitative Solubility Determination

This workflow outlines a systematic approach to determining the solubility of this compound in various solvents.

Caption: A flowchart for the qualitative solubility analysis of this compound.

Acidity/Basicity: The pKa Value

The basicity of the amine group is a key chemical property of this compound, quantified by its pKa value. The predicted pKa of approximately 11.04 indicates that it is a moderately strong base, readily protonated in acidic conditions.[3][7]

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of an amine.[4][5] It involves monitoring the pH of a solution of the amine as a strong acid is added.

Objective: To experimentally determine the pKa of this compound.

Materials:

-

This compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter with a combination electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a beaker.

-

Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode in the solution. Position the burette containing the standardized HCl solution above the beaker.

-

Titration: Record the initial pH of the amine solution. Add the HCl titrant in small, precise increments, recording the pH after each addition. Continue the titration well past the equivalence point.

-

Data Analysis: Plot the measured pH versus the volume of HCl added to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the amine has been neutralized.

Synthesis and Resolution

Enantiomerically pure this compound is typically obtained through the resolution of a racemic mixture of 2-aminooctane. Enzymatic resolution is a common and effective method.

Workflow: Enzymatic Resolution of Racemic 2-Aminooctane

This process utilizes an enzyme, such as a lipase, to selectively acylate one enantiomer, allowing for the separation of the unreacted enantiomer.[7]

Caption: A generalized workflow for the enzymatic resolution of 2-aminooctane.

Analytical Characterization

The purity and identity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups, particularly the N-H stretches of the primary amine.

-

Gas Chromatography (GC): GC is employed to assess the chemical purity of the sample. Chiral GC columns can be used to determine the enantiomeric excess by separating the (S)- and (R)-enantiomers.[14]

Safety and Handling

This compound is a flammable liquid and is harmful if swallowed.[3] It can cause skin corrosion.[5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a well-ventilated, flammable liquids storage area.[3]

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of this compound. A thorough understanding and precise measurement of these properties are critical for its successful application in the synthesis of chiral pharmaceuticals and other specialty chemicals. The experimental protocols and workflows presented herein offer a practical framework for researchers and drug development professionals to effectively characterize and utilize this important chiral building block.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. This compound [myskinrecipes.com]

- 3. hrcak.srce.hr [hrcak.srce.hr]

- 4. benchchem.com [benchchem.com]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. (R)-2-Aminooctane | 34566-05-7 | Benchchem [benchchem.com]

- 8. 2-AMINOOCTANE(693-16-3) 1H NMR spectrum [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Specific rotation - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

- 14. This compound = 97.0 34566-04-6 [sigmaaldrich.com]

An In-Depth Technical Guide to the Biological Activity of (S)-2-Aminooctane and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Aminooctane, a chiral primary amine, is a versatile building block in synthetic organic chemistry, particularly in the development of pharmaceuticals. While the intrinsic biological activity of this compound itself is not extensively documented, its structural motif serves as a crucial scaffold for a diverse range of biologically active derivatives. This technical guide provides a comprehensive overview of the known and potential biological activities of this compound and its derivatives, with a focus on their antimicrobial and anticancer properties. Drawing from established principles of medicinal chemistry and available research on related compounds, this guide explores the synthesis, structure-activity relationships (SAR), and mechanisms of action of these derivatives. Detailed experimental protocols for the synthesis and biological evaluation of N-acyl and Schiff base derivatives of this compound are provided, equipping researchers with the foundational knowledge to explore the therapeutic potential of this chemical scaffold.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a chiral amine that has garnered significant interest in medicinal chemistry due to its utility as a versatile building block in the synthesis of complex biologically active molecules.[1][2] Its chirality is of particular importance, as the three-dimensional arrangement of substituents around the chiral center can lead to stereospecific interactions with biological targets, often resulting in one enantiomer exhibiting significantly different pharmacological effects than the other.[3] This stereospecificity is a fundamental principle in modern drug design, where the development of single-enantiomer drugs is often crucial for achieving desired therapeutic outcomes while minimizing off-target effects.

The primary amine functionality and the lipophilic octyl chain of this compound provide two key handles for chemical modification, allowing for the synthesis of a wide array of derivatives. This guide will focus on two major classes of these derivatives: N-acyl derivatives and Schiff bases , and will explore their potential as antimicrobial and anticancer agents, respectively.

Antimicrobial Potential of N-Acyl Derivatives of this compound

The modification of amines with fatty acid chains to create N-acyl derivatives is a well-established strategy for developing compounds with antimicrobial properties. This approach is inspired by naturally occurring lipopeptides and other amphiphilic molecules that exhibit potent activity against a broad spectrum of pathogens. The resulting amphiphilic structure, combining a polar head group (the amide) and a nonpolar tail (the alkyl chains), is crucial for their mechanism of action.

Mechanism of Action: Disruption of Bacterial Membranes

N-acyl derivatives of this compound are predicted to exert their antimicrobial effects primarily through the disruption of bacterial cell membranes. This mechanism is characteristic of many amphiphilic antimicrobial agents.[4] The positively charged or polar head group of the molecule is thought to interact electrostatically with the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[3] Following this initial interaction, the hydrophobic tails insert into the lipid bilayer, disrupting its integrity and leading to increased permeability. This disruption can result in the leakage of essential cellular contents and ultimately, cell death.[4]

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of N-acyl derivatives of this compound is expected to be influenced by several structural features:

-

Alkyl Chain Length: The length of both the octyl chain from the parent amine and the acyl chain will significantly impact the compound's hydrophobicity and its ability to insert into and disrupt the bacterial membrane. Generally, an optimal range of alkyl chain length exists for maximal antimicrobial activity.[5]

-

Nature of the Acyl Group: The presence of unsaturation, branching, or aromatic moieties in the acyl group can influence the molecule's conformation and its interactions with the lipid bilayer, thereby modulating its antimicrobial potency.

-

Stereochemistry: The (S)-configuration at the chiral center of the 2-aminooctane moiety may influence the packing of the molecules within the bacterial membrane, potentially leading to differences in activity compared to the (R)-enantiomer or the racemic mixture.

Experimental Workflow: Synthesis and Antimicrobial Evaluation

The following diagram outlines a typical workflow for the synthesis and evaluation of the antimicrobial activity of N-acyl-(S)-2-aminooctane derivatives.

Caption: Workflow for Synthesis and Antimicrobial Evaluation.

Detailed Protocol: Broth Microdilution Assay for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[6]

Materials:

-

Mueller-Hinton Broth (MHB)

-

Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

-

N-acyl-(S)-2-aminooctane derivative stock solution (in a suitable solvent like DMSO)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare Bacterial Inoculum: Culture the bacterial strain overnight in MHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells of the microtiter plate.

-

Serial Dilutions of the Compound: Prepare a series of twofold dilutions of the N-acyl-(S)-2-aminooctane derivative in MHB in the wells of the 96-well plate. The concentration range should be chosen to encompass the expected MIC.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Anticancer Potential of Schiff Base Derivatives of this compound

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a class of compounds known to exhibit a wide range of biological activities, including anticancer properties.[7][8] The imine or azomethine group (-C=N-) is a key structural feature that is often crucial for their biological activity.

Proposed Mechanisms of Anticancer Activity

The anticancer activity of Schiff bases can be attributed to several mechanisms:

-

Induction of Apoptosis: Many Schiff bases have been shown to induce programmed cell death (apoptosis) in cancer cells.[9] This can occur through various pathways, including the activation of caspases and the modulation of pro- and anti-apoptotic proteins.

-

Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, leading to arrest at specific phases (e.g., G1, S, or G2/M), thereby inhibiting cell proliferation.[2]

-

DNA Interaction: Some Schiff bases can interact with DNA, either through intercalation or groove binding, which can disrupt DNA replication and transcription, ultimately leading to cell death.[8]

-

Generation of Reactive Oxygen Species (ROS): Certain Schiff bases can induce oxidative stress in cancer cells by increasing the production of reactive oxygen species (ROS), which can damage cellular components and trigger apoptosis.[7]

Structure-Activity Relationship (SAR) Considerations

The cytotoxic and anticancer activity of Schiff bases derived from this compound would likely depend on:

-

The Nature of the Aldehyde or Ketone: The aromatic or heterocyclic ring system of the aldehyde or ketone component can significantly influence the compound's electronic properties, planarity, and ability to interact with biological targets. Substituents on this ring system can further modulate activity.

-

The Imine Bond: The C=N bond is a critical pharmacophore. Its electronic properties and steric environment can affect the molecule's reactivity and binding affinity.

-

The this compound Moiety: The lipophilic octyl chain can influence the compound's cellular uptake and membrane interactions, while the stereochemistry at the chiral center may play a role in target recognition.

Experimental Workflow: Synthesis and Anticancer Evaluation

The following diagram illustrates a general workflow for the synthesis of Schiff base derivatives of this compound and the subsequent evaluation of their anticancer activity.

Caption: Workflow for Synthesis and Anticancer Evaluation.

Detailed Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[1][8]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Schiff base derivative of this compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Sterile 96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the Schiff base derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the same concentration of DMSO as the highest compound concentration).

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting a dose-response curve.

Future Directions and Conclusion

While this compound itself may not possess significant intrinsic biological activity, its value as a chiral scaffold for the development of novel therapeutic agents is clear. The exploration of its N-acyl and Schiff base derivatives represents promising avenues for the discovery of new antimicrobial and anticancer compounds.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives. This will enable the establishment of robust structure-activity relationships, guiding the design of more potent and selective compounds. Furthermore, detailed mechanistic studies will be crucial to elucidate the precise molecular targets and pathways through which these derivatives exert their biological effects. The insights gained from such research will pave the way for the development of novel therapeutics based on the versatile this compound scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nanobioletters.com [nanobioletters.com]

- 4. Imines and lactones derived from friedelanes and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of carbon dot based Schiff bases and selective anticancer activity in glioma cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Spectroscopic Characterization of (S)-2-Aminooctane: A Technical Guide for Researchers

Introduction: The Significance of Chiral Purity and Spectroscopic Verification

(S)-2-Aminooctane is a chiral primary amine that serves as a crucial building block in the synthesis of various biologically active molecules and pharmaceuticals.[1] Its specific stereochemistry is often paramount to the desired therapeutic effect and pharmacological profile of the final active pharmaceutical ingredient (API). Consequently, the unambiguous confirmation of its structure and enantiomeric purity is a critical step in drug discovery and development. This guide provides an in-depth technical overview of the spectroscopic techniques employed to characterize this compound, with a focus on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the comprehensive analysis of this and similar chiral amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton and Stereochemistry

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming the carbon skeleton and identifying the electronic environment of each nucleus.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different sets of protons in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atom and the overall molecular structure.

Expected ¹H NMR Data:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (terminal) | ~0.88 | Triplet (t) | 3H |

| (CH₂)₄ | ~1.2-1.4 | Multiplet (m) | 8H |

| CH₂ (adjacent to CH-N) | ~1.4-1.6 | Multiplet (m) | 2H |

| CH-N | ~2.8-3.0 | Sextet/Multiplet (m) | 1H |

| CH₃ (on chiral center) | ~1.10 | Doublet (d) | 3H |

| NH₂ | ~1.5-2.5 (broad) | Singlet (s, broad) | 2H |

Note: The chemical shift of the NH₂ protons is highly dependent on solvent and concentration due to hydrogen bonding and exchange. This signal is often broad and may not show clear coupling.[2]

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O). The choice of solvent can influence chemical shifts, particularly for labile protons like those of the amine group.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

Data Acquisition: Acquire the spectrum using a standard pulse program. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy: Probing the Carbon Framework

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal.

Expected ¹³C NMR Data:

| Carbon | Chemical Shift (δ, ppm) |

| C1 (CH₃ terminal) | ~14.1 |

| C2-C5 ((CH₂)₄) | ~22.6, ~26.0, ~29.3, ~31.8 |

| C6 (CH₂ adjacent to C-N) | ~36.5 |

| C7 (CH-N) | ~49.5 |

| C8 (CH₃ on chiral center) | ~23.5 |

Note: These are predicted values and may vary slightly based on experimental conditions.

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is often required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: Use a broadband probe on a high-field NMR spectrometer.

-

Data Acquisition: Employ a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets.[3] A greater number of scans is necessary to obtain a spectrum with a good signal-to-noise ratio.

Chiral Purity Determination using NMR: The Role of Chiral Shift Reagents

Confirming the enantiomeric purity of this compound is crucial. This can be achieved using NMR in conjunction with chiral resolving agents.

Methodology using Chiral Shift Reagents (CSRs):

Chiral lanthanide-based shift reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can be used to differentiate between enantiomers.[4] The CSR forms diastereomeric complexes with the chiral amine, leading to the separation of NMR signals for the two enantiomers.

Experimental Workflow:

Caption: Workflow for enantiomeric excess determination using a chiral shift reagent.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the key vibrational modes are associated with the N-H and C-H bonds.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H stretch (primary amine) | 3400-3250 | Two distinct bands (asymmetric and symmetric stretch)[5][6] |

| C-H stretch (aliphatic) | 2960-2850 | Strong, sharp absorptions |

| N-H bend (primary amine) | 1650-1580 | Scissoring vibration[5][6] |

| C-N stretch (aliphatic amine) | 1250-1020 | Medium to weak absorption[5][6] |

| N-H wag (primary amine) | 910-665 | Broad absorption[5][6] |

Experimental Protocol for Attenuated Total Reflectance (ATR) IR:

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.[3]

The presence of two distinct N-H stretching bands is a clear indicator of a primary amine.[2][7] The absence of a broad O-H stretch (around 3300 cm⁻¹) confirms the absence of significant water or alcohol impurities.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm its structure.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): For this compound (C₈H₁₉N), the molecular weight is 129.24 g/mol .[8] In an electron ionization (EI) mass spectrum, a peak corresponding to the molecular ion (m/z = 129) is expected. According to the nitrogen rule, an odd molecular weight indicates the presence of an odd number of nitrogen atoms.[2][9]

-

Key Fragmentation Pattern: The most common fragmentation pathway for aliphatic amines is α-cleavage, where the bond adjacent to the C-N bond is broken.[10][11][12][13] This results in the formation of a stable, resonance-stabilized immonium ion.

Fragmentation Analysis Workflow:

Caption: Primary fragmentation pathway (α-cleavage) for 2-Aminooctane in mass spectrometry.

The base peak in the mass spectrum of 2-aminooctane is expected to be at m/z = 44, corresponding to the [CH(NH₂)CH₃]⁺ fragment.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or gas chromatography (GC) inlet.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate the molecular ion and fragment ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Conclusion: An Integrated Approach to Spectroscopic Characterization

The comprehensive characterization of this compound relies on the synergistic application of NMR, IR, and MS. While IR spectroscopy provides a quick confirmation of the primary amine functional group, and mass spectrometry confirms the molecular weight and key structural features through fragmentation, it is NMR spectroscopy that offers the most detailed structural information and provides a pathway for determining enantiomeric purity. By following the detailed protocols and interpretative frameworks outlined in this guide, researchers can confidently verify the identity, structure, and stereochemical integrity of this compound, ensuring its suitability for downstream applications in research and development.

References

- 1. This compound [myskinrecipes.com]

- 2. fiveable.me [fiveable.me]

- 3. benchchem.com [benchchem.com]

- 4. The Bull-James Assembly as a Chiral Auxiliary and Shift Reagent in Kinetic Resolution of Alkyne Amines by the CuAAC Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. wikieducator.org [wikieducator.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. 2-Octanamine [webbook.nist.gov]

- 9. future4200.com [future4200.com]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

(S)-2-Aminooctane: A Comprehensive Technical Guide for Researchers

This guide provides an in-depth overview of (S)-2-Aminooctane, a critical chiral building block in pharmaceutical and chemical synthesis. We will delve into its fundamental properties, synthesis, applications, and supplier information, offering practical insights for researchers, scientists, and professionals in drug development.

Section 1: Core Characteristics and Identification

This compound , identified by the CAS Number 34566-04-6 , is a chiral primary amine with significant applications in asymmetric synthesis.[1][2][3] Its structure consists of an eight-carbon chain with an amino group attached to the second carbon, which is a stereocenter. This chirality is pivotal to its utility in creating stereospecific molecules, a crucial aspect of modern drug design.

Key Identifiers:

-

Chemical Name: this compound[4]

-

Synonyms: (S)-2-Octylamine, (S)-(+)-1-Methylheptylamine, (S)-(+)-2-Aminooctane[1][4][5]

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its effective use in experimental design. The compound is typically a colorless to pale yellow liquid.[1][6] Key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 34566-04-6 | [1][2][3] |

| Molecular Formula | C₈H₁₉N | [1][2] |

| Molecular Weight | 129.24 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1][6] |

| Boiling Point | 163-165 °C | [4][7] |

| Density | ~0.77 g/cm³ at 25 °C | [7] |

| Flash Point | 51 °C (123.8 °F) | [3] |

| Solubility | Soluble in water and organic solvents | [1][5] |

Section 2: Synthesis and Chirality

The synthesis of enantiomerically pure this compound is a key challenge and area of interest. The primary route involves the reductive amination of 2-octanone. To achieve the desired (S)-enantiomer with high selectivity, asymmetric synthesis methods are employed. These can include the use of chiral catalysts or enzymes.

One common laboratory-scale approach involves the reaction of 2-bromooctane with (S)-alanine.[5] For industrial-scale production, enzymatic resolutions and asymmetric catalysis are often preferred for their efficiency and high enantiomeric excess. For instance, transaminases can be used to stereoselectively convert 2-octanone to this compound.

Caption: Asymmetric synthesis of this compound.

Section 3: Applications in Drug Discovery and Development

The enantiomeric purity of this compound makes it a valuable chiral building block in the synthesis of pharmaceuticals.[7] Chiral amines are fundamental components in many biologically active molecules, where a specific stereoisomer is often responsible for the desired therapeutic effect.

Its primary application lies in serving as a starting material or intermediate for more complex chiral molecules.[7] For example, it can be used in the development of drugs targeting the central nervous system.[7] The amine group provides a reactive handle for further chemical modifications, allowing for the construction of diverse molecular scaffolds.

Section 4: Supplier Information

A reliable supply of high-purity this compound is crucial for research and development. Several chemical suppliers offer this compound in various grades and quantities.

| Supplier | Product Name/Grade | Purity |

| Sigma-Aldrich (Merck) | This compound, ChiPros®, produced by BASF | ≥99.0% |

| Sigma-Aldrich (Merck) | This compound | ≥97.0% |

| ChemScene | This compound | 98+% |

| Thermo Scientific Chemicals | (S)-(+)-2-Aminooctane, ChiPros™ | 99+% |

| CymitQuimica | This compound | 97% |

Note: Availability and product specifications are subject to change. It is recommended to consult the supplier's website for the most current information.

Section 5: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is a flammable liquid and vapor and is harmful if swallowed.[6] It can also cause severe skin burns and eye damage.[6]

Key Safety Information:

-

Hazard Classifications: Flammable Liquid (Category 3), Acute Toxicity - Oral (Category 4), Skin Corrosion (Category 1B), Acute Aquatic Hazard (Category 1).[6]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[8] Use in a well-ventilated area or under a chemical fume hood.[8]

-

Storage: Store in a well-ventilated place, keeping the container tightly closed.[8] Keep away from heat, sparks, open flames, and hot surfaces.[8]

-

In Case of Exposure:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with water.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]

-

Ingestion: Rinse mouth. Do NOT induce vomiting.[8]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.[8]

-

In all cases of exposure, seek immediate medical attention. [8]

Experimental Protocol: Safe Handling and Dispensing

-

Preparation: Before handling, ensure you are wearing the appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Work in a properly functioning chemical fume hood.

-

Inert Atmosphere: As this compound can be air-sensitive, it is often stored under an inert atmosphere like nitrogen.[6]

-

Dispensing: Use a clean, dry syringe or pipette to transfer the required amount of the liquid. Avoid cross-contamination.

-

Closing: Securely close the container immediately after dispensing to prevent exposure to air and moisture.

-

Waste Disposal: Dispose of any waste materials in accordance with local, state, and federal regulations.

Caption: Safe handling workflow for this compound.

References

- 1. CAS 34566-04-6: this compound | CymitQuimica [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. (S)-2-氨基辛烷 ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. chembk.com [chembk.com]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound [myskinrecipes.com]

- 8. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to the Chiral Resolution of 2-Aminooctane for the Isolation of the (S)-Enantiomer

Foreword: The Imperative of Enantiomeric Purity

In the landscape of modern drug development and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of biological activity and safety. Chiral amines, such as 2-aminooctane, are pivotal building blocks in the synthesis of numerous pharmaceuticals.[1] The distinct spatial arrangement of its enantiomers, (S)- and (R)-2-aminooctane, leads to differential interactions with chiral biological targets like enzymes and receptors. Consequently, isolating the desired (S)-enantiomer in high purity is often a prerequisite for its application.

This guide provides an in-depth technical exploration of two robust and widely adopted methodologies for the chiral resolution of racemic 2-aminooctane: classical diastereomeric salt crystallization and enzymatic kinetic resolution. Moving beyond a simple recitation of steps, we will delve into the underlying chemical principles, the rationale behind procedural choices, and the self-validating analytical techniques required to ensure success. This document is intended for researchers, chemists, and process development professionals who require a practical and scientifically grounded approach to obtaining enantiomerically pure (S)-2-aminooctane.

Part 1: Classical Resolution via Diastereomeric Salt Crystallization

The Foundational Principle: Exploiting Differential Solubility

The classical approach to resolving a racemic mixture, a technique pioneered by Louis Pasteur, remains a powerful and scalable method.[2][3] It hinges on a simple yet elegant principle: while enantiomers possess identical physical properties, diastereomers do not.[4] By reacting the racemic amine base (a mixture of (R)- and this compound) with a single enantiomer of a chiral acid (the resolving agent), we form a pair of diastereomeric salts:

-

This compound + (R)-Chiral Acid → [(S)-Amine:(R)-Acid] Salt

-

(R)-2-aminooctane + (R)-Chiral Acid → [(R)-Amine:(R)-Acid] Salt

These two salts, being diastereomers, exhibit different physicochemical properties, most critically, different solubilities in a given solvent system.[5][6] This disparity allows for their separation via fractional crystallization.

Causality in Action: Selecting the Resolving Agent

The success of this method is critically dependent on the choice of the resolving agent. For primary amines like 2-aminooctane, derivatives of tartaric acid are exceptionally effective. Agents such as (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA) are widely used due to their rigid structure, which creates significant stereochemical and crystalline packing differences between the two diastereomeric salts, thereby maximizing the solubility differential.[6][7]

Experimental Workflow: Diastereomeric Crystallization

The logical flow of the resolution process is depicted below. It is a systematic progression from reaction to isolation, purification, and finally, liberation of the target enantiomer.

Caption: Workflow for Chiral Resolution by Diastereomeric Salt Crystallization.

Protocol 1: Resolution of (±)-2-Aminooctane with D-DTTA

This protocol provides a robust framework. The choice of solvent and crystallization temperatures may require optimization for maximum efficiency.

-

Dissolution: In a suitable flask, dissolve the racemic 2-aminooctane (1.0 equiv.) in an appropriate solvent such as methanol or ethanol. The concentration should be sufficient to ensure complete dissolution upon gentle heating.

-

Salt Formation: In a separate vessel, dissolve (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA) (0.5 to 1.0 equiv.) in the same solvent, heating if necessary. Slowly add the D-DTTA solution to the amine solution with continuous stirring.[6] The formation of diastereomeric salts may be instantaneous, leading to precipitation, or the solution may remain clear.

-

Crystallization: If a precipitate forms immediately, heat the mixture until the salts redissolve completely. Allow the solution to cool slowly and undisturbed to room temperature, and then potentially to a lower temperature (e.g., 5 °C) to maximize the crystallization of the less soluble diastereomeric salt.[6][8] Seeding with a few crystals of the desired salt can be beneficial if crystallization is slow to initiate.[6]

-

Isolation: Collect the precipitated crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.[6]

-

Recrystallization (Optional but Recommended): To enhance enantiomeric purity, the isolated diastereomeric salt can be recrystallized from a fresh portion of the solvent.

-

Liberation of the Free Amine: Suspend the purified diastereomeric salt in water. With vigorous stirring, add an aqueous base (e.g., 2M NaOH) dropwise until the solution is strongly basic (pH > 10). This neutralizes the resolving agent and liberates the free amine.[6]

-

Extraction: Extract the liberated this compound into an immiscible organic solvent like dichloromethane or diethyl ether (3x volumes). Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

| Parameter | Typical Target Value | Rationale / Notes |

| Resolving Agent Equiv. | 0.5 - 1.0 | Using 0.5 eq. can be more efficient, precipitating the salt of one enantiomer while leaving the other half of the amine in solution. |

| Initial Yield (Salt) | < 50% | A yield significantly over 50% indicates co-precipitation of the undesired diastereomer, reducing purity. |

| Enantiomeric Excess (e.e.) | > 90% (after 1st crop) | Can be improved to >99% with recrystallization. Must be verified analytically. |

| Cooling Rate | Slow, controlled | Rapid cooling traps impurities and the undesired diastereomer, compromising selectivity.[6] |

Part 2: Enzymatic Kinetic Resolution

The Principle of Biocatalytic Selectivity

Enzymatic kinetic resolution is a powerful alternative that leverages the exquisite stereoselectivity of enzymes.[9] The process relies on the differential reaction rates of two enantiomers with an enzyme.[10] For racemic amines, lipases are commonly used to catalyze an enantioselective acylation reaction.[9]

In the case of 2-aminooctane, a lipase such as Candida antarctica lipase B (CALB) can be employed.[9] This enzyme will selectively catalyze the acylation of one enantiomer at a much faster rate than the other. To obtain the (S)-enantiomer, we can pursue one of two strategies:

-

Acylate (R), Isolate (S): Find an enzyme/condition that preferentially acylates the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted for easy separation.

-

Acylate (S), Isolate, and Deacylate: Use a common lipase like CALB that selectively acylates the (S)-enantiomer. The resulting N-acyl-(S)-2-aminooctane is then separated from the unreacted (R)-amine and subsequently hydrolyzed to yield the pure (S)-amine.[2][9]

This guide will focus on the second, more generalizable strategy. The key to success is stopping the reaction at or near 50% conversion, which theoretically provides the highest possible yield and enantiomeric excess for both the remaining starting material and the product.

Experimental Workflow: Enzymatic Resolution

This workflow illustrates the acylation, separation, and final deprotection steps necessary to isolate the target (S)-enantiomer.

Caption: Workflow for Enzymatic Kinetic Resolution to obtain the (S)-enantiomer.

Protocol 2: Enzymatic Resolution using Immobilized Lipase

This protocol uses immobilized CALB (e.g., Novozym 435®), which simplifies enzyme removal and recycling.

-

Reaction Setup: To a flask, add the racemic 2-aminooctane (1.0 equiv.), an anhydrous organic solvent (e.g., toluene or hexane), and the acylating agent (e.g., ethyl acetate, ~0.6 equiv.).

-

Enzymatic Reaction: Add the immobilized lipase (e.g., CALB). Stir the mixture at a controlled temperature, typically between 30-50 °C.[10]

-

Monitoring: Monitor the reaction progress by periodically taking small aliquots and analyzing them by chiral GC or HPLC. The goal is to stop the reaction when ~50% of the starting amine has been converted to the amide.

-

Enzyme Removal: Once the target conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with a solvent and reused.[10]

-

Product Separation: The filtrate now contains N-acyl-(S)-2-aminooctane and unreacted (R)-2-aminooctane. These can be separated by:

-

Column Chromatography: Effective for separating the less polar amide from the more polar amine.

-

Acid-Base Extraction: Add aqueous acid (e.g., 1M HCl) to protonate the unreacted (R)-amine, making it water-soluble. The neutral N-acyl-(S)-amide will remain in the organic layer. Separate the layers. The (R)-amine can be recovered from the aqueous layer by basification and extraction.

-

-

Deacylation: Take the organic layer containing the N-acyl-(S)-2-aminooctane and remove the solvent. Add a solution for hydrolysis (e.g., 6M HCl or aqueous NaOH) and heat the mixture to cleave the acyl group.

-

Final Isolation: After hydrolysis, cool the mixture. If acidic hydrolysis was used, basify the solution and extract the liberated this compound with an organic solvent. Dry and concentrate the solvent to yield the final product.

| Parameter | Typical Target Value | Rationale / Notes |

| Conversion | ~50% | Maximizes both the yield and e.e. of the product and the remaining starting material. |

| Acyl Donor Equiv. | 0.5 - 0.6 | Using a slight excess relative to the target 50% conversion can help drive the reaction. |

| Enantioselectivity (E-value) | High (>100) | The E-value is a measure of the enzyme's selectivity. A high E-value is essential for achieving high e.e. at 50% conversion.[9] |

| Temperature | 30 - 50 °C | Balances reaction rate with enzyme stability. Higher temperatures can lead to non-enzymatic acylation.[2] |

Part 3: The Self-Validating System: Analytical Determination of Enantiomeric Excess (e.e.)

A resolution is incomplete without rigorous quantification of its success. Determining the enantiomeric excess (% e.e.) is a mandatory validation step.

% e.e. = |(moles of S) - (moles of R)| / |(moles of S) + (moles of R)| * 100

Primary Methods: Chiral Chromatography and NMR Spectroscopy

Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the industry-standard methods.[11][12] The sample is passed through a column containing a chiral stationary phase, which interacts differently with the two enantiomers, causing them to elute at different times. The relative area of the two peaks allows for precise calculation of the e.e.

NMR spectroscopy offers a rapid and powerful alternative, particularly when using chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[11][13] These agents form diastereomeric complexes with the enantiomers in situ, which are non-equivalent in the NMR spectrometer. This results in separate, quantifiable signals for the R and S enantiomers.[14]

Analytical Workflow Comparison

References

- 1. This compound [myskinrecipes.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Chiral resolution - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]

- 9. (R)-2-Aminooctane | 34566-05-7 | Benchchem [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uma.es [uma.es]

- 13. A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Enantiomeric Purity and Optical Rotation of (S)-2-Aminooctane

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Chirality in Modern Chemistry

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical identity of a molecule is not a trivial detail; it is a fundamental determinant of its biological function and safety profile. (S)-2-Aminooctane stands as a quintessential example of a chiral building block, a versatile primary amine whose stereocenter is pivotal in the synthesis of more complex, biologically active molecules.[1][2] Its enantiomeric purity—the measure of its stereochemical integrity—directly influences the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth exploration of the core principles and field-proven methodologies for the precise determination of enantiomeric purity and optical rotation for this compound, moving beyond mere procedural lists to elucidate the causality behind each analytical choice.

Theoretical Cornerstone: Chirality, Light, and Enantiomeric Excess

The Nature of this compound's Chirality

This compound possesses a single stereocenter at the second carbon atom, which is bonded to four different groups: a methyl group, a hexyl group, an amino group, and a hydrogen atom. This tetrahedral arrangement results in two non-superimposable mirror-image forms, known as enantiomers: this compound and (R)-2-Aminooctane.[3] While possessing identical physical properties like boiling point and density in an achiral environment, they differ profoundly in their interaction with other chiral entities, including plane-polarized light and biological receptors.

Optical Rotation: A Macroscopic Manifestation of Molecular Chirality

Optically active molecules, like the enantiomers of 2-aminooctane, have the ability to rotate the plane of plane-polarized light.[3] This rotation is measured using a polarimeter and is reported as the observed angle of rotation (α). To standardize this measurement, the specific rotation ([α]) is calculated, which is an intrinsic property of a chiral compound under specific conditions.[4][5]

Biot's Law defines this relationship:

[α]λT = α / (c × l)

Where:

-

[α] is the specific rotation.

-

T is the temperature (typically 20-25 °C).

-

λ is the wavelength of light (usually the D-line of a sodium lamp, 589 nm).[5][6]

-

α is the observed rotation in degrees.

-

c is the concentration of the sample in g/mL.

-

l is the path length of the polarimeter cell in decimeters (dm).

The (S)-enantiomer and (R)-enantiomer will rotate light by the exact same magnitude but in opposite directions.[7] By convention, a positive (+) sign indicates dextrorotatory rotation (to the right), while a negative (-) sign indicates levorotatory rotation (to the left).[8]

Enantiomeric Excess (ee): The Quantitative Measure of Purity

A sample containing a single, pure enantiomer is said to have an enantiomeric excess (ee) of 100%. A racemic mixture, containing equal 50:50 amounts of both enantiomers, has an ee of 0% and is optically inactive as the rotations cancel each other out.[9][10] For non-racemic mixtures, the enantiomeric excess is a measure of the predominance of one enantiomer over the other and is defined as:

ee (%) = |Mole Fraction (S) - Mole Fraction (R)| × 100%

Historically, the term "optical purity" was used and determined by comparing the specific rotation of a mixture to that of the pure enantiomer.[9]

Optical Purity (%) = ([α]observed / [α]pure enantiomer) × 100%

For most ideal cases, enantiomeric excess and optical purity are numerically identical and the terms are often used interchangeably.[9][11] However, it is crucial to recognize that this relationship can deviate in non-ideal solutions or in the presence of impurities, a phenomenon known as the Horeau effect.[9] Therefore, chromatographic methods are considered the gold standard for the definitive determination of enantiomeric excess.

Core Methodologies for Enantiomeric Purity Determination

The selection of an analytical technique is a critical decision driven by the required accuracy, sample throughput, and available instrumentation. Here, we detail the most robust methods for assessing the enantiomeric purity of this compound.

Chiral Chromatography: The Gold Standard for Enantioseparation

Causality: The foundational principle of chiral chromatography lies in the creation of transient, diastereomeric complexes between the enantiomers of the analyte and a chiral stationary phase (CSP).[12][13] These diastereomeric complexes have different energies of interaction, leading to differential retention times and, consequently, separation of the (S) and (R) enantiomers.

Chiral GC offers exceptional resolution and sensitivity, making it a powerful tool for ee determination.[14]

-

Expert Insight: Primary amines like 2-aminooctane are polar and prone to peak tailing on standard GC columns due to interactions with active sites.[15] To overcome this, derivatization is an essential prerequisite. This process converts the polar amine into a less polar, more volatile derivative, dramatically improving peak shape and thermal stability.[15][16]

Experimental Protocol: Derivatization and Chiral GC Analysis

-

Sample Preparation: Accurately weigh ~1 mg of the this compound sample into a 2 mL autosampler vial.

-

Derivatization (Acylation):

-

Add 500 µL of an aprotic solvent (e.g., Dichloromethane).

-

Add 100 µL of Trifluoroacetic Anhydride (TFAA).

-

Cap the vial tightly and heat at 60 °C for 15 minutes. This reaction converts the primary amine to a stable trifluoroacetamide derivative.

-

-

Work-up: Cool the vial to room temperature. The derivatized sample is now ready for direct injection.

-

GC-FID Instrumentation & Conditions:

-

Column: A chiral GC column, such as a cyclodextrin-based CSP (e.g., CHIRALDEX G-TA), is critical for separation.

-

Injection: 1 µL, split injection (e.g., 50:1).

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium or Hydrogen.

-

Oven Program: Start at 80 °C, hold for 1 min, ramp at 5 °C/min to 150 °C. This program must be optimized for the specific column and derivative.

-

Detector: Flame Ionization Detector (FID) at 270 °C.

-

-

Data Analysis (Self-Validation): The enantiomeric excess is calculated from the integrated peak areas of the two separated enantiomers. The system is validated by running a racemic standard to confirm baseline separation and equal response factors for both enantiomer derivatives.

-

ee (%) = [(AreaS - AreaR) / (AreaS + AreaR)] × 100%

-

Diagram: Chiral GC Workflow for 2-Aminooctane

References

- 1. CAS 34566-04-6: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound [myskinrecipes.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 9. Enantiomeric excess - Wikipedia [en.wikipedia.org]

- 10. idc-online.com [idc-online.com]